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Compound of Interest

Compound Name: RET V804M-IN-1

Cat. No.: B1436902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase

that plays a crucial role in cell growth, differentiation, and survival. The V804M mutation, a

"gatekeeper" mutation within the kinase domain, is of significant interest in oncology and drug

development. This mutation can confer resistance to certain tyrosine kinase inhibitors (TKIs),

making it a critical target for the development of next-generation therapeutics. Structural and

biophysical studies, particularly X-ray crystallography, are indispensable for understanding the

molecular basis of this resistance and for designing novel, effective inhibitors.

These application notes provide detailed protocols for the expression, purification, and

crystallization of the RET V804M kinase domain, as well as for characterizing its enzymatic

activity. These methodologies are intended to serve as a comprehensive guide for researchers

aiming to elucidate the structure and function of this important drug target.

Data Presentation
Crystallographic Data for RET V804M
A crystal structure of the phosphorylated RET V804M tyrosine kinase domain in complex with

an inhibitor has been deposited in the Protein Data Bank (PDB).
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PDB ID 6I83[1]

Macromolecule
Phosphorylated RET V804M tyrosine kinase

domain

Resolution 1.88 Å[1]

R-Value Work 0.207[1]

R-Value Free 0.238[1]

Ligand PDD00018366

Kinase Inhibition Data
The V804M mutation alters the sensitivity of the RET kinase to various inhibitors. The following

table summarizes reported IC50 values for selected compounds against wild-type RET and the

V804M mutant.

Compound
RET Wild-Type
IC50 (nM)

RET V804M IC50
(nM)

Reference

Vandetanib 100 5830 [2]

Cabozantinib 9.8 4260 [2]

Selpercatinib (LOXO-

292)
0.4 55.9 [2][3]

Pralsetinib 0.4 16.8 [2]

Signaling Pathway
The RET receptor tyrosine kinase, upon activation, triggers several downstream signaling

cascades that are crucial for cell proliferation and survival. These pathways include the

RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway. The constitutive activation

of RET due to mutations like V804M leads to the aberrant and continuous stimulation of these

pro-survival pathways, contributing to oncogenesis.[4][5]
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Caption: Simplified RET V804M signaling pathway.

Experimental Protocols
Generation of RET V804M Mutant by Site-Directed
Mutagenesis
This protocol describes the creation of the V804M mutation in a plasmid containing the wild-

type RET kinase domain sequence.

Materials:

Plasmid DNA with wild-type RET kinase domain insert

Mutagenic primers (forward and reverse)

High-fidelity DNA polymerase (e.g., Pfu Turbo)

10X reaction buffer

dNTP mix (10 mM)

DpnI restriction enzyme

Competent E. coli cells (e.g., DH5α)
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LB agar plates with appropriate antibiotic

Primer Design:

Primers should be 25-45 bases in length.[6][7]

The desired V804M mutation should be in the center of each primer.[6][7]

Primers should have a GC content of at least 40% and terminate in a G or C.[6][7]

The melting temperature (Tm) should be ≥ 78°C.[6]

Protocol:

PCR Amplification:

Set up the PCR reaction as follows:

Component Volume

10X Reaction Buffer 5 µL

Plasmid DNA (50 ng/µL) 1 µL

Forward Primer (10 µM) 1.25 µL

Reverse Primer (10 µM) 1.25 µL

dNTP Mix (10 mM) 1 µL

High-fidelity DNA Polymerase 1 µL

| Nuclease-free water | to 50 µL |

Perform PCR with the following cycling conditions:
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Step Temperature Time Cycles

Initial
Denaturation

95°C 30 sec 1

Denaturation 95°C 30 sec 18

Annealing 55°C 1 min

Extension 68°C
1 min/kb of plasmid

length

Final Extension 68°C 7 min 1

| Hold | 4°C | ∞ | |

DpnI Digestion:

Add 1 µL of DpnI directly to the PCR product.

Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[6]

Transformation:

Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.

Plate the transformed cells on LB agar plates containing the appropriate antibiotic and

incubate overnight at 37°C.

Verification:

Pick individual colonies and grow overnight cultures.

Isolate plasmid DNA and verify the presence of the V804M mutation by Sanger

sequencing.

Expression and Purification of RET V804M Kinase
Domain
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This protocol details the expression of His-tagged RET V804M kinase domain using a

baculovirus expression system and subsequent purification.[8][9]

Workflow Diagram:
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Caption: Workflow for RET V804M purification.
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Materials:

Recombinant baculovirus encoding His-tagged RET V804M

Sf9 insect cells

Insect cell culture medium

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP,

protease inhibitors)

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP)

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP)

Anion exchange column (e.g., Q-Sepharose)

Nickel-NTA affinity resin

Size exclusion chromatography column (e.g., Superdex 200)

SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

Protocol:

Protein Expression:

Infect a high-density culture of Sf9 cells with the RET V804M baculovirus at a multiplicity

of infection (MOI) of 1-5.

Incubate the culture at 27°C for 48-72 hours.

Harvest the cells by centrifugation.

Cell Lysis and Clarification:

Resuspend the cell pellet in ice-cold Lysis Buffer.

Lyse the cells by sonication on ice.
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Clarify the lysate by ultracentrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

Anion Exchange Chromatography:

Equilibrate an anion exchange column with a low-salt buffer.

Load the clarified lysate onto the column.

Wash the column to remove unbound proteins.

Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl).

Collect fractions and analyze by SDS-PAGE to identify fractions containing RET V804M.

Nickel-NTA Affinity Chromatography:

Pool the fractions containing RET V804M and add imidazole to a final concentration of 10

mM.

Equilibrate the Nickel-NTA resin with Lysis Buffer.

Load the protein sample onto the resin and incubate to allow binding of the His-tagged

protein.

Wash the resin with Wash Buffer to remove non-specifically bound proteins.

Elute the His-tagged RET V804M with Elution Buffer.

Size Exclusion Chromatography (Polishing):

Concentrate the eluted protein.

Equilibrate a size exclusion column with SEC Buffer.

Load the concentrated protein onto the column.

Collect fractions corresponding to the monomeric protein peak.
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Assess purity by SDS-PAGE. The expected molecular weight for the RET kinase domain

(amino acids 658-end) is approximately 35 kDa.

Crystallization of RET V804M Kinase Domain
This protocol provides a general framework for the crystallization of the purified RET V804M

kinase domain. Specific conditions may require optimization.

Workflow Diagram:
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Caption: Workflow for RET V804M crystallization.

Materials:

Purified RET V804M protein at a high concentration (e.g., 5-10 mg/mL) in a low-salt buffer

(e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM TCEP)

Crystallization screening kits (various commercially available screens)

Crystallization plates (e.g., 96-well sitting or hanging drop plates)

Cryoprotectant solutions

Protocol:

Crystallization Screening:

Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

Mix a small volume of the protein solution (e.g., 100-200 nL) with an equal volume of the

reservoir solution from a crystallization screen.

Incubate the plates at a constant temperature (e.g., 20°C).

Monitor the drops for crystal growth over several days to weeks.

Optimization of Crystal Growth:

Once initial crystal hits are identified, optimize the conditions by systematically varying the

precipitant concentration, pH, and buffer type.

Consider the use of additives (e.g., salts, detergents, small molecules) to improve crystal

quality.

Crystal Harvesting and Cryo-protection:

Carefully harvest the crystals from the drop using a cryo-loop.
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Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution

supplemented with 20-25% glycerol or ethylene glycol) to prevent ice formation during

freezing.

Flash-cool the crystal in liquid nitrogen.

X-ray Diffraction:

Collect diffraction data from the cryo-cooled crystal using a synchrotron X-ray source.

RET V804M Kinase Activity Assay
This protocol describes a method to measure the kinase activity of RET V804M and to

determine the IC50 values of inhibitors using the ADP-Glo™ Kinase Assay.[5]

Materials:

Purified RET V804M enzyme

Kinase substrate (e.g., IGF1Rtide peptide)

ATP

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM

DTT)[5]

Test inhibitors at various concentrations

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 384-well plates

Plate reader capable of measuring luminescence

Protocol:

Set up Kinase Reaction:
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In a 384-well plate, add 2.5 µL of a solution containing the RET V804M enzyme and the

substrate peptide in Kinase Assay Buffer.

Add 2.5 µL of the test inhibitor at various concentrations (or buffer for control).

Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10

µL.

Incubate the plate at room temperature for 60 minutes.

Terminate Reaction and Detect ADP:

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal.

Incubate at room temperature for 30-60 minutes.

Measure Luminescence:

Measure the luminescence using a plate reader. The signal is proportional to the amount

of ADP produced and thus to the kinase activity.

Data Analysis:

Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor

control.

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC50 value.

Conclusion
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The protocols outlined in these application notes provide a robust framework for the production

and characterization of the RET V804M kinase domain. Successful execution of these methods

will enable detailed structural and functional studies, which are essential for the rational design

of next-generation inhibitors targeting this clinically significant mutant. Careful optimization of

each step, particularly crystallization conditions, will be critical for achieving high-resolution

structural insights.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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